molecular formula C14H22N4O3S B15358085 Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate

Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate

Cat. No.: B15358085
M. Wt: 326.42 g/mol
InChI Key: YFRYVKMSXHFQHQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group, a 4-methylpiperazine moiety, and a thiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is to react 2-aminothiazole with an appropriate acyl chloride in the presence of a base to form the thiazole-2-carboxylic acid derivative. This intermediate is then treated with tert-butyl isocyanate to introduce the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the piperazine ring can be reduced to a hydroxyl group.

  • Substitution: : The piperazine nitrogen can undergo alkylation or acylation reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Alkyl halides and acyl chlorides are typically used for alkylation and acylation, respectively.

Major Products Formed

  • Oxidation: : Thiazole-2-sulfoxide or thiazole-2-sulfone.

  • Reduction: : Thiazole-2-carboxylic acid hydroxyl derivative.

  • Substitution: : N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery.

Medicine

This compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methylpiperazine-1-carboxylate: : Similar structure but lacks the thiazole ring.

  • Ceftolozane: : A cephalosporin antibiotic with a similar piperazine moiety.

  • Thiazole derivatives: : Various thiazole-based compounds used in pharmaceuticals and agrochemicals.

Uniqueness

Tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of the tert-butyl group, the 4-methylpiperazine moiety, and the thiazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H22N4O3S/c1-14(2,3)21-13(20)16-12-15-9-10(22-12)11(19)18-7-5-17(4)6-8-18/h9H,5-8H2,1-4H3,(H,15,16,20)

InChI Key

YFRYVKMSXHFQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)N2CCN(CC2)C

Origin of Product

United States

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